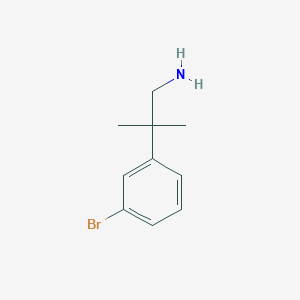

2-(3-Bromophenyl)-2-methylpropan-1-amine

Descripción

The exact mass of the compound 2-(3-Bromophenyl)-2-methylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Bromophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFOJLKHKXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285229 | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176667-93-8 | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176667-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Engineering the Conformationally Restricted Phenethylamine Scaffold: A Technical Guide to 2-(3-Bromophenyl)-2-methylpropan-1-amine

As drug discovery increasingly pivots toward highly selective G-protein coupled receptor (GPCR) ligands and monoamine transporter modulators, the precise spatial arrangement of pharmacophores has become paramount. 2-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1176667-93-8) represents a highly specialized, sterically hindered building block designed to address these exact pharmacokinetic and pharmacodynamic challenges.

As an Application Scientist, I approach this molecule not just as a chemical entity, but as a functional tool. Unlike standard, flexible phenethylamines, this

Structural Rationale & Pharmacological Potential (SAR Logic)

The parent

SAR logic and pharmacological effects of the beta,beta-dimethylphenethylamine scaffold.

-

The gem-Dimethyl Effect: The presence of two methyl groups at the

-carbon restricts the rotation of the ethylamine side chain. This forces the amine into a specific rotamer population, which can drastically increase selectivity for specific receptor subtypes (e.g., 5-HT -

The meta-Bromo Handle: Beyond acting as a lipophilic, halogen-bonding pharmacophore in the binding pocket, the bromine atom serves as an orthogonal synthetic handle. It allows downstream functionalization via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings without interfering with the sterically shielded primary amine.

Synthetic Strategy & Causality

The most robust, scalable method to synthesize 2-(3-Bromophenyl)-2-methylpropan-1-amine relies on a two-step cascade starting from commercially available 3-bromophenylacetonitrile.

Workflow for the synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine via nitrile reduction.

Causality Behind Reagent Selection:

-

Why NaH over K

CO -

Why LiAlH

over NaBH

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that confirm success before proceeding to the next step.

Step 1: Exhaustive -Alkylation

-

Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq). Wash with anhydrous hexanes to remove the mineral oil, decant, and suspend the pristine NaH in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C. Add a solution of 3-bromophenylacetonitrile (1.0 eq) in THF dropwise over 30 minutes.

-

Self-Validation Check: Observe H

gas evolution. The cessation of bubbling indicates complete formation of the nitrile anion.

-

-

Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC (TLC/NMR): Quench a 0.1 mL aliquot in water, extract with EtOAc. TLC (Hexanes:EtOAc 9:1) should show the complete disappearance of the starting material. ¹H NMR of the crude must show the disappearance of the ~3.7 ppm singlet (

-protons) and the appearance of a 6H singlet at ~1.7 ppm. -

Workup: Quench carefully with saturated aqueous NH

Cl, extract with EtOAc, wash with brine, dry over Na

Step 2: Sterically Hindered Nitrile Reduction

-

Preparation: Suspend LiAlH

(2.0 eq) in anhydrous Diethyl Ether (Et -

Addition: Dropwise, add a solution of 2-(3-bromophenyl)-2-methylpropanenitrile (1.0 eq) in Et

O. -

Reduction: Reflux the mixture for 12 hours. Elevated temperature is mandatory to overcome the steric barrier during the second hydride transfer.

-

IPC (FTIR): Evaporate a micro-aliquot and analyze via FTIR.

-

Self-Validation Check: The sharp C

N stretching frequency at ~2240 cm⁻¹ must completely disappear, replaced by broad N-H stretches at ~3300-3400 cm⁻¹.

-

-

Fieser-Fieser Quench (Critical): Cool to 0 °C. For every

grams of LiAlH-

Self-Validation Check: The formation of a crisp, white, granular precipitate (lithium aluminate salts) confirms a successful quench. This prevents the formation of unfilterable aluminum emulsions.

-

-

Isolation: Filter the salts over Celite, concentrate the filtrate, and purify via acid-base extraction to yield 2-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1176667-93-8) [3][3].

Quantitative Data & Analytical Tracking

To facilitate rapid benchtop verification, the physicochemical shifts throughout the synthetic cascade are summarized below.

Table 1: Physicochemical & Analytical Tracking of the Synthetic Cascade

| Compound Stage | Chemical Name | CAS Number | Molecular Weight | Key IR Marker (cm⁻¹) | Key ¹H NMR Marker (CDCl₃) |

| Starting Material | 3-Bromophenylacetonitrile | 31412-75-6 | 196.04 g/mol | ~2250 (C | ~3.7 ppm (s, 2H, -CH₂-CN) |

| Intermediate | 2-(3-Bromophenyl)-2-methylpropanenitrile | 90433-20-8 | 224.10 g/mol | ~2240 (C | ~1.7 ppm (s, 6H, -C(CH₃)₂-) |

| Final Product | 2-(3-Bromophenyl)-2-methylpropan-1-amine | 1176667-93-8 | 228.13 g/mol | ~3300-3400 (N-H stretch) | ~2.7 ppm (s, 2H, -CH₂-NH₂) |

References

Sources

Molecular weight and formula of C10H14BrN amine derivatives

An In-Depth Technical Guide to the Molecular Weight and Formula of C10H14BrN Amine Derivatives

Authored by a Senior Application Scientist

Abstract

The chemical formula C10H14BrN represents a diverse class of amine derivatives with significant relevance in medicinal chemistry and drug development, including analogs of psychedelic phenethylamines like 2C-B.[1][2] Accurate determination of their molecular weight and confirmation of their elemental formula are foundational steps in the synthesis, identification, and characterization of these compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and field-proven experimental protocols for the rigorous characterization of C10H14BrN amine derivatives. The narrative emphasizes the causality behind experimental choices, integrating data from elemental analysis, mass spectrometry, and spectroscopic techniques to build a self-validating analytical workflow.

Foundational Principles: Theoretical Molecular Weight and Formula

A molecular formula provides the types and numbers of atoms in a single molecule of a substance.[3] For any C10H14BrN amine derivative, the formula itself dictates its exact molecular weight, which is the sum of the atomic weights of its constituent atoms.[4]

Calculation of Monoisotopic and Average Molecular Weight

It is critical to distinguish between monoisotopic mass (calculated using the mass of the most abundant isotope of each element) and average molecular mass (calculated using the weighted average of all natural isotopes of each element). Mass spectrometry measures the mass-to-charge ratio of ions, resolving individual isotopes, making monoisotopic mass the more relevant value in this context.

| Element | Atomic Symbol | Monoisotopic Mass (amu) | Average Atomic Weight (amu) |

| Carbon | C | 12.00000 | 12.011 |

| Hydrogen | H | 1.00783 | 1.008 |

| Bromine | Br | 78.91834 (⁷⁹Br) | 79.904 |

| Nitrogen | N | 14.00307 | 14.007 |

Monoisotopic Mass Calculation (using most abundant isotopes, ⁷⁹Br): (10 * 12.00000) + (14 * 1.00783) + (1 * 78.91834) + (1 * 14.00307) = 227.0391 amu

Monoisotopic Mass Calculation (using ⁸¹Br): (10 * 12.00000) + (14 * 1.00783) + (1 * 80.91629) + (1 * 14.00307) = 229.0371 amu

This calculation immediately reveals a key feature of bromine-containing compounds: the presence of two high-abundance isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[5]

The Landscape of Isomerism

The single formula C10H14BrN encompasses a vast number of structural isomers. The properties and biological activities of these isomers can vary dramatically based on the arrangement of atoms. Key isomeric variations include:

-

Position of the Bromine Atom: The bromine can be at the ortho (2-), meta (3-), or para (4-) position on an aromatic ring.

-

Structure of the Alkyl Chain: The C4H10N portion can be arranged in numerous ways (e.g., phenethylamine, amphetamine backbones).

-

Position of the Amine Group: The amine can be primary, secondary, or tertiary.

Examples of Notable Isomers:

-

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A well-known psychedelic drug.[1]

-

p-Bromophenethylamine: A simpler structural analog.[6]

-

2-Bromophenethylamine: An ortho-substituted isomer.[7]

The primary goal of the analytical workflow is not only to confirm the elemental formula but to precisely elucidate which of these many isomers has been synthesized or isolated.

The Analytical Workflow: From Elemental Composition to Structural Confirmation

A robust, self-validating workflow is essential for the unambiguous identification of a C10H14BrN derivative. This process integrates multiple analytical techniques, where the results of one method corroborate and refine the data from another.

Caption: Integrated workflow for the characterization of C10H14BrN amines.

Experimental Protocols and Data Interpretation

As a Senior Application Scientist, the emphasis is not just on the technique but on the rationale and interpretation. The following sections detail the core analytical methods.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis by combustion is the fundamental first step to verify the mass percentages of carbon, hydrogen, and nitrogen in the purified compound.[8] Halogen content, specifically bromine, is typically determined by methods like potentiometric titration after combustion.[9]

Protocol: Combustion Analysis for C, H, N

-

Sample Preparation: A precisely weighed sample (1-3 mg) of the highly purified C10H14BrN derivative is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[8]

-

Separation and Detection: The resulting gases are passed through a separation column (gas chromatography) and measured by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N by comparing the detector signals to those from a known standard (e.g., acetanilide).

Protocol: Halogen (Bromine) Determination

-

Combustion & Absorption: A weighed sample is combusted in an oxygen flask, and the combustion products are absorbed into a suitable solution (e.g., hydrogen peroxide solution).[9]

-

Titration: The resulting bromide ions in the solution are determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[9]

-

Data Validation: The experimentally determined percentages should align with the theoretical percentages calculated from the formula C10H14BrN.[10]

| Element | Theoretical Mass % |

| Carbon (C) | 52.65% |

| Hydrogen (H) | 6.19% |

| Bromine (Br) | 34.99% |

| Nitrogen (N) | 6.14% |

A successful elemental analysis provides strong evidence for the empirical formula, which for this class of compounds is often the same as the molecular formula.[3]

Mass Spectrometry: The Definitive Molecular Fingerprint

Mass spectrometry (MS) is the most powerful tool for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS), in particular, provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous assignment of a molecular formula.

Key Insights from the Mass Spectrum:

-

The Nitrogen Rule: The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] For C10H14BrN, with one nitrogen atom, the calculated monoisotopic masses (227 and 229) are odd, consistent with this rule.

-

The Bromine Isotopic Pattern: The most telling feature is the presence of two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units.[5] These represent the molecular ions containing the ⁷⁹Br isotope (M peak) and the ⁸¹Br isotope (M+2 peak). The natural abundance of these two isotopes is approximately 50:50, leading to a characteristic 1:1 intensity ratio for the M and M+2 peaks.[5][12] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) for polar molecules like amines, to form a protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Analysis: The resulting spectrum is analyzed. The exact mass of the [M+H]⁺ ion is determined. For C10H14⁷⁹BrN, the expected [M+H]⁺ ion would be at m/z 228.0469. The instrument software can then use this exact mass to generate a list of possible elemental formulas, with C10H15BrN⁺ being the top hit. The presence of the corresponding ⁸¹Br peak at m/z 230.0449 with equal intensity confirms the assignment.

Spectroscopic Methods: Elucidating the Isomeric Structure

Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed to determine the specific connectivity of the atoms.

3.3.1. FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.[13] For C10H14BrN amines, key diagnostic peaks help distinguish between primary, secondary, and tertiary amines.[14][15]

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Appearance |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Two sharp bands.[12][16] |

| Secondary Amine (-NHR) | N-H Stretch | 3300-3500 | One sharp band.[12][16] |

| Tertiary Amine (-NR₂) | N-H Stretch | 3300-3500 | Absent.[12][16] |

| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple sharp bands. |

| Aromatic Ring | C-H Bending | 690-900 | Pattern depends on substitution. |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong, sharp bands. |

| C-N Bond | C-N Stretch | 1000-1350 | Medium to strong band.[11] |

| C-Br Bond | C-Br Stretch | 500-600 | Strong band in the fingerprint region.[17] |

Experimental Causality: If the mass spectrum confirms the formula C10H14BrN, but the FTIR spectrum shows no peaks in the 3300-3500 cm⁻¹ region, the compound is definitively a tertiary amine.[13] Conversely, two peaks in this region strongly indicate a primary amine.[14]

3.3.2. NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Key Diagnostic Signals in ¹H NMR:

-

Amine Protons (N-H): These protons appear as broad signals that can range from 0.5-5.0 ppm.[11][18] Their position is highly variable and depends on concentration and solvent. A key identification trick is the "D₂O shake": adding a drop of deuterium oxide to the NMR tube will cause the N-H signal to disappear due to proton-deuterium exchange.[16][19]

-

Aromatic Protons (Ar-H): Protons on the benzene ring typically appear in the downfield region of 6.5-8.0 ppm. The splitting pattern (e.g., doublets, triplets) provides crucial information about the substitution pattern on the ring (ortho, meta, para).

-

Aliphatic Protons (C-H): Protons on the alkyl chain appear in the upfield region (1.0-4.0 ppm). Protons on carbons directly attached to the nitrogen atom (α-protons) are deshielded and appear further downfield (~2.3-3.0 ppm) than those further away.[11][16]

Key Diagnostic Signals in ¹³C NMR:

-

Aromatic Carbons: Carbons in the benzene ring appear between 110-160 ppm. The carbon atom directly bonded to the bromine (C-Br) will be shifted to a distinct chemical shift.

-

Aliphatic Carbons: Carbons in the alkyl chain appear between 10-65 ppm. The carbon atom bonded to the nitrogen (C-N) is deshielded and appears in the 30-65 ppm range.[11][18]

Synthesizing the Data: By integrating the information from elemental analysis, MS, FTIR, and NMR, a complete and validated structure of the specific C10H14BrN isomer can be confidently assigned. For example, a compound confirmed as C10H14BrN that shows a 1:1 M/M+2 peak in the MS, two N-H stretches in the FTIR, and an AA'BB' splitting pattern for four protons in the aromatic region of the ¹H NMR can be unambiguously identified as a para-substituted primary phenethylamine derivative.

Conclusion

The characterization of C10H14BrN amine derivatives is a multi-step, synergistic process that relies on the foundational principles of molecular weight calculation and the application of modern analytical techniques. A logical workflow, beginning with elemental analysis to confirm the empirical formula and progressing through high-resolution mass spectrometry for definitive molecular formula assignment, provides the necessary foundation for structural elucidation. The final, detailed mapping of the molecule's isomeric form is achieved through the combined interpretive power of FTIR and multi-nuclear NMR spectroscopy. This self-validating system of protocols ensures the scientific integrity required by researchers in medicinal chemistry and drug development, enabling the confident identification and advancement of these important chemical entities.

References

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. [Link]

-

Formula and Molecular Weights. (2019, May 19). Chemistry LibreTexts. [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. [Link]

-

IR: amines. University of Calgary. [Link]

-

How to name organic compounds using the IUPAC rules. University of Illinois Springfield. [Link]

-

Determining Empirical and Molecular Formulas. (n.d.). CHEM 1114 – Introduction to Chemistry. [Link]

-

Laboratory of Organic Elemental Analysis. (2016, February 1). Central Laboratories UCT Prague. [Link]

-

Synthesis of Boron-Containing Primary Amines. (2013, October 8). MDPI. [Link]

-

Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE. [Link]

-

How to calculate molecular mass and molecular weight? (2022, August 8). YouTube. [Link]

- Synthesis of carbon acid amides. (n.d.).

-

Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Docs. [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

p-Bromophenethylamine. PubChem, NIH. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. [Link]

-

IUPAC nomenclature of chemistry. Wikipedia. [Link]

-

2C-B. Wikipedia. [Link]

-

Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. (n.d.). PMC, NIH. [Link]

-

IUPAC naming and formulae. Siyavula. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). MDPI. [Link]

-

The M+1 & M+2 Peaks. (2023, July 4). Save My Exams. [Link]

-

Experimental Determination of Chemical Formula. (2020, September 3). JoVE. [Link]

-

Spectroscopy of Amines. NC State University Libraries. [Link]

-

Empirical and Molecular Formulas. ChemTeam. [Link]

-

Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. (2005, July 1). PubMed. [Link]

-

4-Bromomescaline. Wikipedia. [Link]

-

Amine synthesis by C-N bond cleavage. Organic Chemistry Portal. [Link]

-

Perspective on halogenated organic compounds. (2023, November 2). PMC, NIH. [Link]

-

Synthesis and examination of amine-cyanocarboxyboranes. Academia.edu. [Link]

-

2-Bromophenethylamine. PubChem, NIH. [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

-

Organic Nomenclature. MSU Chemistry. [Link]

-

Total organic halogen (TOX) analysis in waters: A short review. (2023, April 26). Taylor & Francis Online. [Link]

-

Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. NACE International. [Link]

Sources

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromophenethylamine | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pepolska.pl [pepolska.pl]

- 9. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Video: NMR Spectroscopy Of Amines [jove.com]

- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Structural and Pharmacological Distinctions Between 2-(3-Bromophenyl)-2-methylpropan-1-amine and the Broader Phenethylamine Class

Abstract

This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-2-methylpropan-1-amine, a distinct analog within the vast chemical family of phenethylamines. While direct pharmacological data on this specific compound is limited in public literature, this document synthesizes established structure-activity relationship (SAR) principles from the broader phenethylamine class to construct an inferred pharmacological profile. We will dissect the unique structural features of 2-(3-Bromophenyl)-2-methylpropan-1-amine—namely its meta-bromo substitution and gem-dimethyl group on the alpha-carbon—and contrast them with foundational phenethylamine analogs. The primary objective is to explain how these specific molecular modifications are predicted to influence its mechanism of action, metabolic stability, and interactions with monoamine neurotransmitter systems. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and investigating novel phenethylamine derivatives.

Section 1: The Phenethylamine Scaffold: A Cornerstone of Neuropharmacology

The phenethylamine backbone represents one of the most fundamental and versatile scaffolds in medicinal chemistry and neuropharmacology. In its simplest form, it consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] This core structure is the foundation for numerous endogenous neurotransmitters, including the catecholamines dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, attention, and physiological arousal.[1]

The synthetic derivatization of the phenethylamine structure has yielded a vast array of psychoactive compounds with diverse pharmacological effects. These effects range from central nervous system stimulation (e.g., amphetamine), appetite suppression (e.g., phentermine), and antidepressant action (e.g., bupropion) to hallucinogenic and entactogenic properties (e.g., mescaline, MDMA).[1][2] The pharmacological profile of any given analog is exquisitely sensitive to the nature and position of chemical substituents on the phenyl ring, the ethylamine side-chain, and the terminal nitrogen.[3] Many of these compounds exert their primary effects by modulating monoaminergic systems, acting as substrates for transporters, inhibiting neurotransmitter reuptake, or promoting neurotransmitter release.[4][5]

Section 2: A Structural Dissection: 2-(3-Bromophenyl)-2-methylpropan-1-amine vs. Archetypal Analogs

The defining characteristics of a phenethylamine analog are dictated by its substitutions. To understand 2-(3-Bromophenyl)-2-methylpropan-1-amine, we must first deconstruct its components and compare them to the unsubstituted parent compound and other well-known derivatives.

Key Structural Features

The structure of 2-(3-Bromophenyl)-2-methylpropan-1-amine (CAS Number: 1176667-93-8) contains three critical modifications compared to the basic phenethylamine scaffold.[6][7]

-

Phenyl Ring Substitution: A bromine atom is located at the meta-position (position 3) of the phenyl ring. Halogenation is a common strategy in drug design to alter lipophilicity, metabolic stability, and receptor binding affinity.[8]

-

Alpha-Carbon (α-C) Substitution: Two methyl groups are attached to the alpha-carbon (the carbon atom adjacent to the phenyl ring). This gem-dimethyl substitution creates a bulky quaternary carbon center, a feature it shares with the anorectic drug phentermine.

-

Amine Group: It possesses a primary amine (-NH2), meaning the nitrogen atom is not substituted with any alkyl groups.

The following diagram illustrates the structural evolution from the basic phenethylamine core to the subject compound and other relevant analogs.

Figure 2: Inferred synaptic mechanism of action for 2-(3-Bromophenyl)-2-methylpropan-1-amine.

Section 4: Comparative Data Summary

To crystallize the distinctions, the following table compares the structural and predicted functional characteristics of 2-(3-Bromophenyl)-2-methylpropan-1-amine with key reference compounds.

| Feature | Phenethylamine | Amphetamine | Phentermine | 2-(3-Bromophenyl)-2-methylpropan-1-amine |

| Phenyl Substitution | None | None | None | 3-Bromo |

| α-Carbon Substitution | None | Single Methyl | Gem-Dimethyl | Gem-Dimethyl |

| β-Carbon Substitution | None | None | None | None |

| Amine Substitution | Primary | Primary | Primary | Primary |

| Predicted Primary Mechanism | Broad monoamine release [[“]] | NE/DA release [2] | Primarily NE release | NE/DA release, potential SERT interaction |

| Predicted Metabolic Stability (vs MAO) | Very Low (rapidly metabolized) [1] | High | Very High | Very High (inferred) |

Section 5: Recommended Experimental Protocols for Characterization

To move from an inferred profile to empirical data, a systematic pharmacological evaluation is necessary. The following protocols outline a standard workflow for characterizing a novel phenethylamine analog.

Synthesis via Reductive Amination

A common and effective method for synthesizing primary amines like the target compound is through the reduction of a corresponding oxime or reductive amination of a ketone.

Protocol: Synthesis from 3'-Bromo-2-methylpropiophenone

-

Oxime Formation: Dissolve 3'-Bromo-2-methylpropiophenone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition between water and ethyl acetate. Dry the organic layer and concentrate to yield the crude oxime.

-

Oxime Reduction: Prepare a solution of the crude oxime in anhydrous tetrahydrofuran (THF). In a separate flask under an inert atmosphere (N2), prepare a suspension of lithium aluminum hydride (LAH) (3.0 eq) in THF. Cool the LAH suspension to 0°C and slowly add the oxime solution dropwise.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 8-12 hours. Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Purification: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Analytical Confirmation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [10][11]

In Vitro Pharmacological Profiling Workflow

The core of the characterization lies in determining the compound's affinity for and functional activity at key molecular targets.

Figure 3: Recommended experimental workflow for in vitro pharmacological profiling.

Protocol: Monoamine Transporter Uptake Inhibition Assay

-

Preparation: Utilize rat brain synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT.

-

Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of 2-(3-Bromophenyl)-2-methylpropan-1-amine for 10-15 minutes at 37°C.

-

Substrate Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

-

Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: Measure the radioactivity trapped within the cells/synaptosomes using liquid scintillation counting.

-

Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to controls. Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

Section 6: Conclusion and Future Directions

2-(3-Bromophenyl)-2-methylpropan-1-amine is a structurally unique phenethylamine analog. The combination of an α,α-dimethyl substitution and a meta-bromo group on the phenyl ring distinguishes it from common phenethylamines. Based on established SAR, it is predicted to be a metabolically stable, potent norepinephrine-dopamine releasing agent, with potential for significant interaction with the serotonin system.

This guide provides a robust theoretical framework, but empirical validation is paramount. Future research should prioritize the execution of the described in vitro binding and functional assays to quantify its activity at monoamine transporters and TAAR1. Subsequent in vivo studies in animal models would be necessary to evaluate its behavioral effects, pharmacokinetic profile, and overall potential as a CNS-active agent.

Section 7: References

-

O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.

-

Miller, J. R., & Edmondson, D. E. (1999). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 38(42), 13670–13683. [Link]

-

Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(11), 3723–3730. [Link]

-

Kim, B., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–186. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 27, 2026, from [Link]

-

Edmondson, D. E., et al. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(48), 14889–14901. [Link]

-

Yoon, S., & Rhim, H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

-

Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(20), 6177–6184. [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved February 27, 2026, from [Link]

-

Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. ResearchGate. [Link]

-

Saha, S., et al. (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 126(3), 735–744. [Link]

-

Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. American Journal of Therapeutics, 22(6), 412–422. [Link]

-

Danaceau, J. P., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 137–146. [Link]

-

Le, C. M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7585–7592. [Link]

-

Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved February 27, 2026, from [Link]

-

Bhunia, M., et al. (2021). Synthetic route to phenylethylamine and the naftifine analog on a gram scale. Organic & Biomolecular Chemistry, 19(3), 579-583. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved February 27, 2026, from [Link]

-

McBride, E. M., et al. (2016). Rapid experimental and computational determination of phenethylamine drug analogue lipophilicity. Forensic Chemistry, 1, 58-65. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-bromophenyl)-2-methylpropan-1-amine. Retrieved February 27, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-(3-bromophenyl)histamine. Retrieved February 27, 2026, from [Link]

-

Liu, H., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (CH-2) for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 65(23), 15726–15743. [Link]

-

Wikipedia. (n.d.). para-Bromomethamphetamine. Retrieved February 27, 2026, from [Link]

-

Clark, J. (2015). Making amines. Chemguide. [Link]

-

Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8346. [Link]

-

BindingDB. (n.d.). Ki Summary. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

-

Al-Tel, T. H., et al. (2023). Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(2), M1629. [Link]

-

Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967–978. [Link]

-

Google Patents. (2023). WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1176667-93-8 2-(3-Bromophenyl)-2-methylpropan-1-amine AKSci 0415DH [aksci.com]

- 7. PubChemLite - 2-(3-bromophenyl)-2-methylpropan-1-amine (C10H14BrN) [pubchemlite.lcsb.uni.lu]

- 8. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic Incorporation of Gem-Dimethyl Substituents in Arylethylamine Building Blocks: A Technical Guide to Metabolic Shielding and Conformational Restriction

Introduction to the Privileged Arylethylamine Scaffold

Arylethylamines represent one of the most privileged scaffolds in medicinal chemistry and neuropharmacology, forming the structural core of endogenous trace amines, neurotransmitters, and a vast array of central nervous system (CNS) therapeutics[1]. However, the utility of unsubstituted endogenous arylethylamines, such as phenethylamine (PEA), is severely limited by their rapid metabolic clearance[2].

To overcome these pharmacokinetic liabilities, medicinal chemists frequently employ the strategic installation of a geminal dimethyl (gem-dimethyl) group. By replacing two hydrogen atoms with two methyl groups on the same carbon atom—either at the alpha (

Pharmacological Causality: The "Magic" of the Gem-Dimethyl Group

As a Senior Application Scientist, it is critical to understand why the gem-dimethyl group is employed, rather than just knowing how to synthesize it. The causality behind this structural modification rests on three pillars:

Eradication of Metabolic Liabilities (MAO Shielding)

Unsubstituted arylethylamines are rapidly degraded by Monoamine Oxidase (MAO), which catalyzes the oxidative deamination of the primary amine into an inactive phenylacetaldehyde intermediate [2]. This enzymatic process strictly requires access to the

The Thorpe-Ingold Effect: Entropic Pre-organization

When a gem-dimethyl group is installed at the

Lipophilicity and CNS Penetration

The addition of two hydrophobic methyl groups increases the overall lipophilicity (LogP) of the building block. Furthermore, the steric bulk shields the polar primary amine from excessive solvation by water molecules. This combination of increased lipophilicity and reduced desolvation energy drastically improves the molecule's ability to passively diffuse across the blood-brain barrier (BBB).

Quantitative Structure-Property Relationships

The following table summarizes the causal impact of methyl substitution on the physicochemical and pharmacokinetic properties of the phenethylamine core.

| Compound | Substitution Pattern | LogP (calc) | MAO Susceptibility | Primary Pharmacological Target |

| Phenethylamine (PEA) | Unsubstituted | ~1.4 | High (t1/2 < 10 min) | TAAR1 |

| Amphetamine | ~1.8 | Low | TAAR1 / VMAT2 | |

| Phentermine | ~2.1 | Negligible | TAAR1 / NET / DAT |

Pathway Visualization

The following diagram illustrates the logical divergence in metabolic fate and receptor engagement between an unsubstituted arylethylamine and its gem-dimethyl substituted counterpart.

Metabolic blockade and sustained target engagement of gem-dimethyl arylethylamines.

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these building blocks must rely on predictable, self-validating chemical workflows. Below are the definitive protocols for synthesizing both

Protocol A: Synthesis of -Dimethylarylethylamines via the Ritter Reaction

Causality of Experimental Choice: Direct exhaustive alkylation of primary amines with alkyl halides inevitably yields a complex, inseparable mixture of secondary/tertiary amines and quaternary ammonium salts. The Ritter reaction circumvents this by constructing the C-N bond via a highly stable tertiary carbocation intermediate, ensuring 100% regioselectivity for the

Step-by-Step Methodology:

-

Grignard Addition: In a flame-dried flask under inert atmosphere, add benzylmagnesium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C. Slowly add anhydrous acetone (1.0 eq). Quench with saturated NH₄Cl to yield the tertiary alcohol (2-methyl-1-phenylpropan-2-ol).

-

Ritter Reaction: Dissolve the isolated tertiary alcohol in glacial acetic acid. Add sodium cyanide (1.5 eq) or use acetonitrile as the solvent/reagent. Slowly dropwise add concentrated H₂SO₄ at 0 °C. The strong acid generates a stable tertiary carbocation, which is trapped by the nitrile to form an intermediate nitrilium ion. This hydrolyzes upon aqueous workup to yield an N-tert-alkyl amide.

-

Hydrolysis: Reflux the resulting amide in 6M HCl for 24–48 hours to cleave the acyl group. Basify the aqueous layer with NaOH and extract with dichloromethane to yield the free base

-dimethylarylethylamine.

System Self-Validation:

-

Intermediate Check: The formation of the N-tert-alkyl acetamide is visually confirmed by the precipitation of a white crystalline solid, and spectroscopically validated by a strong IR stretch at ~1650 cm⁻¹ (amide C=O).

-

Final Product Check: Successful hydrolysis is validated by the complete disappearance of the carbonyl stretch and the emergence of a primary amine N-H doublet at ~3300-3400 cm⁻¹.

Protocol B: Synthesis of -Dimethylarylethylamines via Nitrile Alkylation

Causality of Experimental Choice: Installing the gem-dimethyl group at the benzylic (

Step-by-Step Methodology:

-

Double Alkylation: Dissolve phenylacetonitrile (1.0 eq) in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir until H₂ evolution ceases. Slowly add Methyl Iodide (MeI, 2.5 eq). The reaction proceeds via sequential deprotonation and alkylation to yield

-dimethylphenylacetonitrile. -

Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in dry THF at 0 °C. Slowly add the alkylated nitrile dropwise. Reflux the mixture for 4 hours.

-

Fieser Workup: Quench the reaction sequentially with

mL water,

System Self-Validation:

-

Intermediate Check: The intermediate

-dimethylphenylacetonitrile is validated by a sharp C≡N IR stretch at ~2240 cm⁻¹ and the disappearance of benzylic protons in ¹H NMR. -

Final Product Check: Successful reduction is confirmed by the complete loss of the nitrile IR peak and the appearance of primary amine stretches, alongside a diagnostic upfield shift of the benzylic carbon signal in ¹³C NMR.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.[Link]

-

Wikipedia Contributors. (n.d.). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia.[Link]

-

Jui, N. T., et al. (2022). Catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides. Chemical Science (RSC Publishing).[Link]

-

Ask, A. L., et al. (1990). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. PubMed (NIH).[Link]

-

Wikipedia Contributors. (n.d.). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

Technical Monograph: Safety and Handling of Brominated Neopentyl Amines

Subject: 3-Bromo-2,2-dimethylpropan-1-amine and Derivatives Document Type: Technical Safety & Operational Guide Version: 2.0 (Research & Development Focus)

Executive Summary & Chemical Identity

Brominated neopentyl amines (e.g., 3-bromo-2,2-dimethylpropan-1-amine) represent a specialized class of building blocks used in medicinal chemistry to introduce steric bulk (the gem-dimethyl group) and a halogen handle for further functionalization.

Unlike linear alkyl amines, these compounds possess unique physicochemical properties driven by the Thorpe-Ingold effect (gem-dimethyl effect). This structural feature significantly alters their reactivity profile, specifically accelerating intramolecular cyclization rates, which presents a hidden safety hazard often absent in standard Safety Data Sheets (SDS).

Representative Compound Data

| Property | Data | Note |

| IUPAC Name | 3-Bromo-2,2-dimethylpropan-1-amine | |

| CAS (HBr Salt) | 5845-30-7 | Preferred storage form |

| CAS (Free Base) | 39157-08-3 | Highly reactive/Volatile |

| Molecular Formula | C₅H₁₂BrN | |

| Physical State | White crystalline solid (Salt) / Colorless Oil (Free Base) | Hygroscopic (Salt) |

| Boiling Point | ~150-160°C (Predicted) | Free base is volatile |

Hazard Profiling: The Mechanistic "Why"

Standard GHS classifications for this class typically list Skin Corrosion/Irritation (Category 1B or 2) and Serious Eye Damage . However, the primary risk for researchers lies in the unlisted reactivity hazards.

The Azetidinium Threat (Genotoxicity Risk)

The presence of the gem-dimethyl group at the

-

Mechanism: Intramolecular nucleophilic substitution (

). -

Safety Implication: Azetidinium ions are strained, potent electrophiles. They act as alkylating agents , capable of reacting with biological nucleophiles (DNA/Proteins).

-

Handling Rule: Never store the free base for extended periods. Always convert to the hydrochloride or hydrobromide salt immediately after isolation.

Corrosivity & Volatility

-

Basicity: The neopentyl structure increases lipophilicity, facilitating rapid skin absorption.

-

Volatility: The spherical shape of the neopentyl group reduces intermolecular surface area (Van der Waals interactions), making the free base more volatile than linear analogues (e.g., 5-bromopentylamine). This increases inhalation risks.[1]

Visualizing the Reactivity Hazard

The following diagram illustrates the Thorpe-Ingold Effect leading to the formation of the reactive azetidinium species. This pathway is the primary driver for both shelf-life instability and toxicological risk.

Figure 1: The thermodynamic drive toward azetidinium formation mediated by the gem-dimethyl effect.

Operational Handling & Storage Protocols

Storage Hierarchy

To mitigate the cyclization risk described above, strict storage forms are required.

| Form | Stability | Storage Condition | Risk Level |

| Hydrobromide Salt | High | Desiccator, RT or 4°C, under Argon | Low (Preferred) |

| Hydrochloride Salt | High | Desiccator, RT, under Argon | Low |

| Free Base (Neat) | Very Low | DO NOT STORE. Use immediately. | Critical |

| Free Base (Soln) | Low | -20°C in non-nucleophilic solvent (e.g., DCM) | High |

Synthesis Workflow: Safe Generation of the Free Base

When the free amine is required for a reaction (e.g., amide coupling), generate it in situ or immediately prior to use.

Protocol: "Just-in-Time" Free Basing

-

Suspend: Place the amine hydrobromide salt in

(DCM). -

Cool: Chill the suspension to 0°C to suppress cyclization kinetics.

-

Neutralize: Add 1.1 equivalents of aqueous NaOH (1M) or saturated

. -

Partition: Rapidly separate the organic layer.

-

Use: Transfer the cold organic layer directly into the subsequent reaction vessel containing the electrophile. Do not concentrate to dryness unless absolutely necessary, as concentration increases the rate of intermolecular polymerization or intramolecular cyclization.

Emergency Response & Spill Management

Decision Logic for Spills

Because of the alkylating potential, standard amine spill kits are insufficient. You must neutralize both the basicity and the electrophilic potential.

Figure 2: Emergency response workflow. Note the use of Thiosulfate to scavenge potential alkylating species.

First Aid Specifics

-

Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use ethanol , as it may increase skin permeability to the lipophilic neopentyl amine.

-

Eye Contact: Rinse with water for 15 minutes.[3][4][5] Consult an ophthalmologist immediately due to the high pH (corrosive risk).

Synthesis Safety: The "Self-Validating" Quench

When synthesizing these compounds (e.g., via reduction of 3-bromo-2,2-dimethylpropanenitrile), the reaction quench is the most hazardous step due to residual hydride reagents and the exotherm.

Protocol:

-

Cool: Reaction mixture to -10°C.

-

Dilute: Add diethyl ether to act as a heat sink.

-

Quench: Add Glauber’s salt (Sodium sulfate decahydrate,

) solid.-

Why? This releases water slowly as the crystal lattice breaks down, preventing the violent hydrogen evolution seen with direct water addition.

-

-

Filter: Remove the inorganic solids.

-

Acidify: Immediately bubble HBr gas or add HBr/Acetic Acid to precipitate the stable salt.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,2-dimethylpropan-1-amine. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733359, 3-Bromo-2,2-dimethyl-1-propanamine. Link

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Link

Sources

3-Bromo-beta,beta-dimethylphenethylamine synonyms and nomenclature

This guide details the nomenclature, structural identification, and synthesis logic for 3-Bromo-β,β-dimethylphenethylamine (also known as 2-(3-bromophenyl)-2-methylpropan-1-amine ).

Nomenclature, Synthesis, and Structural Identification

Chemical Identity & Nomenclature

Precise nomenclature is critical for this compound to distinguish it from its regioisomers, particularly the "phentermine" series (α,α-dimethyl isomers).

1.1 Core Identifiers

| Parameter | Details |

| IUPAC Name | 2-(3-Bromophenyl)-2-methylpropan-1-amine |

| Common Name | 3-Bromo-β,β-dimethylphenethylamine |

| CAS Registry Number | 1176667-93-8 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| SMILES | CC(C)(CN)C1=CC=CC(Br)=C1 |

| InChIKey | Generated from structure:[1][2][3]KVPD... (Isomer dependent) |

1.2 Nomenclature Breakdown

The confusion often arises between the phenethylamine numbering system (common in pharmacology) and the propane-amine system (IUPAC).

-

Phenethylamine System:

-

α-Carbon: The carbon attached to the nitrogen.

-

β-Carbon: The carbon attached to the phenyl ring (benzylic position).

-

Designation: Since both methyl groups are on the benzylic carbon, it is β,β-dimethyl .

-

-

IUPAC System:

Figure 1: Comparison of Phenethylamine vs. IUPAC numbering systems for structural verification.

Structural Analysis & Isomer Differentiation

Researchers must differentiate this compound from 3-Bromophentermine (alpha,alpha-dimethyl). The position of the gem-dimethyl group drastically alters the pharmacological profile and spectral data.

| Feature | 3-Bromo-β,β-dimethylphenethylamine (Target) | 3-Bromophentermine (Isomer) |

| Structure | Ph-C(Me)₂-CH₂-NH₂ | Ph-CH₂-C(Me)₂-NH₂ |

| Class | β-Methylated Phenethylamine | α-Methylated Phenethylamine |

| Steric Environment | Benzylic position is hindered.[3] | Amine position is hindered. |

| MAO Susceptibility | Primary amine is unhindered (High MAO substrate potential). | Primary amine is sterically hindered (MAO resistant). |

| ¹H NMR (CH₂) | Singlet (~2.8-3.0 ppm) | Singlet (~2.6-2.8 ppm) |

Experimental Protocols

The following protocols are synthesized from standard methodologies for gem-dimethyl phenethylamines, adapted for the 3-bromo derivative.

3.1 Synthesis Logic

The most robust route involves the dialkylation of 3-bromophenylacetonitrile followed by reduction. This avoids the rearrangement issues common in Friedel-Crafts approaches.

Figure 2: Synthetic pathway via nitrile alkylation and reduction.

3.2 Protocol: Synthesis via Nitrile Alkylation

Objective: Preparation of 2-(3-bromophenyl)-2-methylpropan-1-amine from 3-bromophenylacetonitrile.

Step 1: Gem-Dimethylation

-

Reagents: 3-Bromophenylacetonitrile (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Iodomethane (2.5 eq), Anhydrous THF.

-

Procedure:

-

Suspend NaH in anhydrous THF under argon at 0°C.

-

Add 3-Bromophenylacetonitrile dropwise. Stir for 30 min to generate the anion.

-

Add Iodomethane dropwise, maintaining temperature <10°C.

-

Allow to warm to room temperature and stir for 3-5 hours.

-

Validation: Monitor via TLC or GC-MS for disappearance of mono-methylated intermediate.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][4] Dry over MgSO₄ and concentrate.

-

Product: 2-(3-Bromophenyl)-2-methylpropanenitrile (Oil).

-

Step 2: Reduction to Amine

-

Reagents: Nitrile intermediate (1.0 eq), Borane-THF complex (1.0 M, 3.0 eq) or LiAlH₄.

-

Procedure:

-

Dissolve nitrile in anhydrous THF.

-

Add BH3[7]·THF dropwise at 0°C.

-

Reflux for 4-6 hours.

-

Cool to 0°C and carefully quench with MeOH (excess).

-

Add HCl (conc.) and reflux for 1 hour to break the boron-amine complex.

-

Basify with NaOH (pH > 12) and extract with DCM.

-

-

Purification: Convert to Hydrochloride salt by adding HCl/Ether to the organic layer. Recrystallize from IPA/Et₂O.

3.3 Analytical Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃, Free Base):

-

δ 7.45 (t, 1H, Ar-H2), 7.35 (dt, 1H, Ar-H4), 7.20 (t, 1H, Ar-H5), 7.15 (dt, 1H, Ar-H6).

-

δ 2.85 (s, 2H, -CH ₂-NH₂). Diagnostic Singlet.

-

δ 1.35 (s, 6H, -C(CH ₃)₂-). Gem-dimethyl Singlet.

-

δ 1.10 (br s, 2H, -NH ₂).

-

-

MS (ESI+):

-

m/z = 228.0/230.0 [M+H]⁺ (1:1 ratio indicating Br).

-

References

-

Chemical Identity & CAS: AK Scientific. 2-(3-Bromophenyl)-2-methylpropan-1-amine Product Page. Retrieved from

-

Synthesis of Gem-Dimethyl Phenethylamines

- General method for nitrile alkylation: J. Org. Chem. 1994, 59, 2620-2622 (Describes para-isomer synthesis; applicable to meta).

-

Reduction protocols: US Patent 8357809B2 (Describes reduction of 2-methyl-2-phenylpropanenitrile analogs). Retrieved from

-

Isomer Impurity Context: European Patent EP2532644A1. (Discusses 3-bromo impurity in the synthesis of fexofenadine intermediates). Retrieved from

Sources

- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders - Google Patents [patents.google.com]

- 3. US20150265625A1 - (alpha-substituted aralkylamino and heteroarylalkylamino) pyrimidinyl and 1,3,5-triazinyl benzimidazoles, pharmaceutical compositions thereof, and their use in treating proliferative diseases - Google Patents [patents.google.com]

- 4. US8357809B2 - Acyclic IKur inhibitors - Google Patents [patents.google.com]

- 5. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 6. 2-Phenylpropylamine (582-22-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1176667-93-8 2-(3-Bromophenyl)-2-methylpropan-1-amine AKSci 0415DH [aksci.com]

- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Chemoselective Synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine

Executive Summary & Strategic Rationale

Substituted phenethylamines are privileged scaffolds in drug discovery, frequently utilized in the development of CNS-active agents, GPCR ligands, and monoamine transporter inhibitors. The incorporation of a gem-dimethyl group at the alpha-position relative to the aromatic ring introduces significant steric bulk. This modification enhances metabolic stability by preventing monoamine oxidase (MAO) mediated degradation and restricts the conformational flexibility of the amine pharmacophore.

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges of this scaffold. This guide details a robust, two-step protocol for synthesizing 2-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1176667-93-8) (1)[1] from 3-bromophenylacetonitrile. The methodology emphasizes strict chemoselectivity, ensuring the preservation of the critical aryl bromide handle for downstream cross-coupling applications.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

Step 1: Exhaustive Alpha-Alkylation

The initial transformation requires the exhaustive dimethylation of 3-bromophenylacetonitrile to yield 2-(3-bromophenyl)-2-methylpropanenitrile (CAS: 90433-20-8) (2)[2]. The benzylic protons of the starting nitrile are sufficiently acidic (pKa ~22) to be quantitatively deprotonated by strong bases such as sodium hydride (NaH).

Causality of Reagent Stoichiometry: To prevent the formation of difficult-to-separate mono-methylated impurities, a slight excess of both base (2.2 equivalents) and methylating agent (iodomethane, 2.2 equivalents) is strictly required (3)[3]. The reaction proceeds via a sequential SN2 mechanism. Because the alkylation is highly exothermic, strict temperature control (0 °C during addition) is mandatory to prevent runaway kinetics and minimize the formation of colored polymeric byproducts.

Step 2: Chemoselective Nitrile Reduction

Reducing the sterically hindered quaternary nitrile presents a distinct challenge: converting the nitrile to a primary amine without compromising the aryl bromide moiety.

-

The Pitfall of Catalytic Hydrogenation: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strongly contraindicated. Palladium readily inserts into the activated aryl C-Br bond, leading to rapid hydrodehalogenation and yielding the undesired des-bromo product.

-

The Hydride Solution: Electrophilic hydride sources, specifically Borane-tetrahydrofuran (BH3·THF) or Borane-dimethylsulfide, are ideal for this transformation (4)[4]. Borane coordinates to the nitrile nitrogen, facilitating hydride transfer. The extreme steric bulk of the gem-dimethyl group necessitates elevated temperatures (refluxing THF) to drive the reduction to completion. Unlike palladium, borane is completely unreactive toward the aryl bromide, ensuring perfect chemoselectivity.

Visualizations of Workflow and Logic

Caption: Synthetic workflow for 2-(3-Bromophenyl)-2-methylpropan-1-amine.

Caption: Chemoselectivity rationale for choosing borane reduction over catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile

Materials:

-

3-Bromophenylacetonitrile (CAS: 31938-07-5): 10.0 g (51.0 mmol)

-

Sodium Hydride (60% dispersion in mineral oil): 4.5 g (112.2 mmol, 2.2 eq)

-

Iodomethane (MeI): 15.9 g (112.2 mmol, 2.2 eq)

-

Anhydrous Tetrahydrofuran (THF): 100 mL

Step-by-Step Methodology:

-

System Preparation: Suspend NaH (60% in mineral oil) in anhydrous THF (50 mL) in a flame-dried, nitrogen-purged 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the suspension to 0 °C using an ice-water bath.

-

Deprotonation: Dissolve 3-bromophenylacetonitrile in anhydrous THF (25 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the benzylic anion.

-

Alkylation: Dissolve iodomethane in anhydrous THF (25 mL) and add dropwise to the reaction mixture at 0 °C. Maintain rigorous cooling as the dual-alkylation is highly exothermic.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL) to safely neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Check: Analyze the crude product via 1H-NMR. The complete disappearance of the benzylic proton signal (~3.8 ppm, s, 2H) confirms successful di-alkylation. Mono-alkylated impurities will distinctly manifest as a quartet/multiplet around 3.9-4.1 ppm.

Protocol 2: Synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine

Materials:

-

2-(3-Bromophenyl)-2-methylpropanenitrile: 5.0 g (22.3 mmol)

-

Borane-THF complex (1.0 M in THF): 67 mL (67.0 mmol, 3.0 eq)

-

Methanol (for quench): 20 mL

-

2M HCl (aqueous): 30 mL

-

2M NaOH (aqueous): As needed for basification

Step-by-Step Methodology:

-

System Preparation: In a flame-dried, nitrogen-purged 250 mL flask, dissolve the sterically hindered nitrile in anhydrous THF (20 mL). Cool to 0 °C.

-

Hydride Addition: Slowly add the BH3·THF solution (1.0 M) via syringe to prevent sudden temperature spikes.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 16 hours. Note: Room temperature stirring will result in stalled conversion at the imine intermediate due to the quaternary alpha-carbon.

-

Quenching: Cool the reaction to 0 °C. Carefully and slowly add Methanol (20 mL) dropwise to quench excess borane. Caution: This step evolves highly flammable hydrogen gas; ensure vigorous fume hood ventilation. Stir for 30 minutes.

-

Complex Hydrolysis: Add 2M HCl (30 mL) and heat the mixture to 60 °C for 1 hour. This forces the hydrolysis of the tightly bound boron-amine complex.

-

Phase-Switch Workup (Crucial): Cool to room temperature and concentrate under reduced pressure to remove THF and Methanol. Wash the acidic aqueous layer with Diethyl Ether (2 x 30 mL) to extract non-basic organic impurities. Discard the ether layer.

-

Basification & Extraction: Basify the aqueous layer to pH > 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 x 40 mL).

-

Final Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the pure amine.

Self-Validation Check: The product's successful phase-switching behavior (remaining in the aqueous layer at pH < 2, and partitioning into DCM at pH > 12) is a definitive physical validation of primary amine formation.

Quantitative Data Summary

| Parameter | Step 1: Dimethylation | Step 2: Nitrile Reduction |

| Target Compound | 2-(3-Bromophenyl)-2-methylpropanenitrile | 2-(3-Bromophenyl)-2-methylpropan-1-amine |

| CAS Number | 90433-20-8 | 1176667-93-8 |

| Key Reagents | NaH (2.2 eq), MeI (2.2 eq) | BH3·THF (3.0 eq) |

| Temperature Profile | 0 °C → Room Temp | 0 °C → Reflux (65 °C) |

| Reaction Time | 4 - 6 hours | 16 hours |

| Typical Yield | 90 - 95% | 80 - 85% |

| Chemoselectivity Goal | Complete di-alkylation (no mono-Me) | Preserved C-Br bond (no dehalogenation) |

| Mass Spec (ESI+) | m/z 224.0, 226.0 [M+H]+ | m/z 228.0, 230.0 [M+H]+ |

References

- Title: (12) United States Patent (10) Patent No.: US 6,444,668 B1 (Methodology for alkylation of 3-bromophenylacetonitrile with iodomethane)

- Title: 2-4-bromophenyl-2-methylpropanenitrile (Chemical Properties and CAS Data)

- Title: Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids (Borane reduction of alpha,alpha-dimethyl nitriles)

- Title: 2-methylpropylamine derivatives (2-(3-bromophenyl)-2-methylpropan-1-amine CAS Data)

Sources

- 1. 2-methylpropylamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-4-bromophenyl-2-methylpropanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-Bromophenyl)-2-methylpropan-1-amine

Introduction: Navigating Steric Hindrance in C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The reaction's broad substrate scope and functional group tolerance provide a significant advantage over classical methods.[1][3]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a sterically hindered substrate, 2-(3-Bromophenyl)-2-methylpropan-1-amine. The presence of a quaternary carbon center adjacent to the aryl bromide introduces significant steric bulk, which can impede the efficiency of the catalytic cycle. Overcoming this challenge requires careful selection of the catalyst system and reaction conditions. These protocols are designed for researchers, scientists, and drug development professionals to serve as a comprehensive starting point for the successful amination of this and structurally related challenging substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of 2-(3-Bromophenyl)-2-methylpropan-1-amine, forming a Pd(II) complex. This step can be rate-limiting, especially with sterically hindered or electron-rich aryl halides.[2][7]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst.

For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps.[1][8]

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 2-(3-Bromophenyl)-2-methylpropan-1-amine. Due to the inherent steric hindrance of the substrate, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.

Protocol 1: General Procedure for the Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol outlines the coupling of 2-(3-Bromophenyl)-2-methylpropan-1-amine with a representative primary aliphatic amine.

Materials:

-

2-(3-Bromophenyl)-2-methylpropan-1-amine

-

n-Hexylamine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox

-

Heating mantle or oil bath with a temperature controller

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add to a dry Schlenk flask:

-

2-(3-Bromophenyl)-2-methylpropan-1-amine (1.0 mmol, 1.0 equiv)

-

Palladium(II) Acetate (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

-

Reagent Addition:

-

Add anhydrous toluene (5 mL) via syringe.

-

Add n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Carefully quench the reaction with water (10 mL).

-

Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: General Procedure for the Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol details the coupling with a common secondary cyclic amine.

Materials:

-

2-(3-Bromophenyl)-2-methylpropan-1-amine

-

Morpholine

-

XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)]palladium(II) methanesulfonate)

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Inert atmosphere (Argon or Nitrogen)

Equipment:

-

As listed in Protocol 1.

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add to a dry Schlenk flask:

-

2-(3-Bromophenyl)-2-methylpropan-1-amine (1.0 mmol, 1.0 equiv)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (2.0 mmol, 2.0 equiv)

-

-

Reagent Addition:

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Follow the workup procedure as described in Protocol 1.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended Starting Point | Rationale and Optimization |